Ethyl 3-hydrazino-3-oxopropionate
Overview
Description
Ethyl 3-hydrazino-3-oxopropionate (EHOP) is a naturally occurring compound found in a variety of plants and animals. It is a derivative of the amino acid hydrazine and is commonly used in the synthesis of pharmaceuticals, dyes, and other organic compounds. EHOP is an important intermediate in the synthesis of numerous compounds and is used in various scientific and industrial applications.
Scientific Research Applications
1. Synthesis of α-Hetero-β-Hydrazino Acrylates and 1,2-Dihydropyrazol-3-ones
Ethyl 3-dimethylamino acrylates have been utilized as starting materials for the solvent-free synthesis of new ethyl β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones. These compounds are produced in good yields via transamination and aza-annulation reactions under microwave irradiations, highlighting the role of ethyl 3-hydrazino-3-oxopropionate in eco-friendly chemical synthesis processes (Meddad et al., 2001).
2. Formation of Complex Pyrrole–Pyrazole Systems
Ethyl 3-hydrazino-3-oxopropionate is pivotal in the formation of complex pyrrole–pyrazole systems. It undergoes reactions with a variety of hydrazines leading to hydrazone derivatives, which further react with other compounds to form 1-aminopyrrole rings and hydrazonic 1,4-adducts. These reactions are significant in the synthesis of NH CO CH-bridged pyrrole–pyrazole systems, showcasing the compound's regioselective role in synthesizing complex heterocyclic systems (Attanasi et al., 2001).
3. Anticancer Potential
In the realm of medicinal chemistry, ethyl 3-hydrazinyl-3-oxopropanoate has been used to synthesize compounds with significant activity against HT-29 colon cancer cell lines and leukemia K562 cell lines. This highlights its potential application in developing anticancer drugs, with some derivatives showing strong inhibitory effects on colon cancer stem cells (Abdel‐Aziz et al., 2013).
4. Synthesis of Azoles
The compound has been employed in the synthesis of various azoles, including derivatives like 1-(3,5-dimethyl-1H-1-pyrazolyl)-3-[3-(3,5-dimethyl-1H-1-pyrazolyl)-3-oxopropylanilino]-1-propanone. These azoles have potential applications in pharmaceuticals and organic chemistry, showcasing the versatility of ethyl 3-hydrazino-3-oxopropionate in heterocyclic chemistry (Tumosienė & Beresnevicius, 2007).
5. Nonlinear Optical Properties
Ethyl 3-hydrazino-3-oxopropionate derivatives have been studied for their third-order nonlinear optical properties. These properties are crucial for applications in photonic devices, with potential uses in optical limiting and other photonics applications. The nonlinear absorption in materials, attributed to reverse saturable absorption, shows the promise of these compounds in advanced optical technologies (Nair et al., 2022).
properties
IUPAC Name |
ethyl 3-hydrazinyl-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-2-10-5(9)3-4(8)7-6/h2-3,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPOCMMGKBZWSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291386 | |
Record name | Ethyl 3-hydrazino-3-oxopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydrazino-3-oxopropionate | |
CAS RN |
30866-24-1 | |
Record name | 30866-24-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-hydrazino-3-oxopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-hydrazino-3-oxopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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